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Compound of Interest

Compound Name: Cholesteryl oleyl carbonate

Cat. No.: B092303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance

(NMR) analysis of cholesteryl oleyl carbonate, a key ingredient in various formulations,

including liquid crystal displays and potential drug delivery systems. The following protocols

and data are intended to facilitate the structural elucidation and quality control of this complex

molecule.

Introduction
Cholesteryl oleyl carbonate is a large, nonpolar molecule with a molecular weight of 681.13

g/mol . Its structure consists of a rigid steroidal backbone and two long, flexible aliphatic chains,

which presents a challenge for complete NMR signal assignment due to significant resonance

overlap. This document outlines the procedures for acquiring and interpreting ¹H and ¹³C NMR

spectra of cholesteryl oleyl carbonate.

Data Presentation
The following tables summarize the quantitative data obtained from the NMR analysis of

cholesteryl oleyl carbonate.

Table 1: ¹H NMR Chemical Shift Data of Cholesteryl Oleyl
Carbonate
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Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm Multiplicity Tentative Assignment

5.39 m
C6-H (vinylic proton of

cholesterol)

5.34 m
C9'-H & C10'-H (vinylic protons

of oleyl)

4.47 m C3-H (cholesterol)

4.11 t -O-CH₂- (oleyl)

2.41 m Allylic protons (cholesterol)

2.01 m Allylic protons (oleyl)

0.68 - 1.85 m
Aliphatic protons (cholesterol &

oleyl)

1.27 s
Methylene chain protons (-

CH₂-)n

1.01 s C19-H₃ (cholesterol)

0.91 d C21-H₃ (cholesterol)

0.86 d C26-H₃ & C27-H₃ (cholesterol)

0.68 s C18-H₃ (cholesterol)

Note: Due to the complexity of the spectrum, some assignments are tentative and may require

2D NMR techniques for confirmation.

Table 2: ¹³C NMR Chemical Shift Data of Cholesteryl
Oleyl Carbonate
Solvent: CDCl₃

While a fully assigned ¹³C NMR spectrum is not readily available in the public domain, the

following table lists the observed chemical shifts. The complexity of the molecule results in a
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large number of signals, many of which overlap in the aliphatic region.
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Chemical Shift (δ) ppm

154.2

139.6

130.0

129.8

122.9

79.1

67.7

56.7

56.1

50.0

42.3

39.7

39.5

38.3

36.9

36.6

36.2

35.8

31.9

31.9

29.8

29.7

29.5
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29.3

29.2

29.1

28.2

28.0

27.2

26.1

25.4

24.3

23.8

22.8

22.6

21.0

19.3

18.7

14.1

11.9

Experimental Protocols
The following protocols are recommended for the NMR analysis of cholesteryl oleyl
carbonate and are based on best practices for similar cholesteryl esters.[1]

Protocol 1: Sample Preparation for ¹H and ¹³C NMR
Cleaning the NMR Tube: Thoroughly clean a 5 mm NMR tube with a suitable solvent (e.g.,

acetone), followed by rinsing with deionized water and drying in an oven at a moderate

temperature (<100 °C) or with a stream of dry nitrogen.
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Weighing the Sample:

For ¹H NMR, accurately weigh 5-25 mg of cholesteryl oleyl carbonate.

For ¹³C NMR, a higher concentration is required due to the lower natural abundance of the

¹³C isotope. Weigh 40-60 mg of the sample.

Dissolution:

Transfer the weighed solid to a clean, dry vial.

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) with high isotopic purity

(≥99.8%).

Gently vortex the vial until the sample is fully dissolved. The solution should be clear and

free of any particulates.

Filtration and Transfer:

Filter the solution through a small plug of glass wool or a syringe filter directly into the

NMR tube to remove any dust or undissolved particles.

Ensure the final volume in the NMR tube results in a column height of approximately 4-5

cm.

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition
The following are suggested starting parameters for data acquisition on a 400 MHz or higher

field NMR spectrometer. These parameters should be optimized based on the specific

instrument and sample concentration.
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Parameter ¹H NMR (1D) ¹³C NMR (1D)

Spectrometer Frequency ≥ 400 MHz ≥ 100 MHz

Pulse Program Standard 1D pulse (e.g., zg30)
Proton-decoupled (e.g.,

zgpg30)

Number of Scans (NS) 16 - 64 1024 - 4096

Relaxation Delay (d1) 2 - 5 s 2 s

Acquisition Time (AQ) 3 - 4 s 1 - 2 s

Spectral Width (SW) 12 - 16 ppm 200 - 240 ppm

Temperature 298 K 298 K

Visualizations
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of cholesteryl oleyl
carbonate, from sample preparation to data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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